REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[CH:6][C:7]=1[Cl:8].C([Li])(C)(C)C.[Cl:15][C:16]1[N:21]=[CH:20][CH:19]=[CH:18][N:17]=1.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>CCOCC.C1COCC1.O.CCOC(C)=O.CC(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:18]2[CH:19]=[CH:20][N:21]=[C:16]([Cl:15])[N:17]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]
|
Name
|
15.26
|
Quantity
|
0.067 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)Br
|
Name
|
|
Quantity
|
62.5 (± 12.5) mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
96 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for about 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 L 3-neck flask fitted with an addition funnel, N2 inlet, magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below −70° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was cooled to −80 to −90° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a 0.5 h
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the mixture transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed
|
Type
|
WASH
|
Details
|
eluted with 30% EtOAc/heptane
|
Type
|
CUSTOM
|
Details
|
triturated with Et2O
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=NC(=NC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.22 g | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |